N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide
Description
N-{2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide is a synthetic small molecule characterized by a pyridine backbone substituted with chloro and trifluoromethyl groups, coupled with an ethylamino linker and a 4-methylbenzenecarboxamide moiety. The ethylamino bridge may enhance solubility or binding affinity, a feature observed in related compounds .
Properties
IUPAC Name |
N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N5O/c1-13-4-6-14(7-5-13)20(31)30-17-3-2-8-26-19(17)28-10-9-27-18-16(22)11-15(12-29-18)21(23,24)25/h2-8,11-12H,9-10H2,1H3,(H,26,28)(H,27,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPDGFPHZALFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the agrochemical and pharmaceutical industries. They are typically designed to interact with specific proteins or enzymes in pests or disease-causing organisms.
Mode of Action
It’s known that similar compounds often work by binding to their target proteins or enzymes, thereby inhibiting their function. This can lead to the death of the pest or disease-causing organism, or it can prevent them from causing further harm.
Biochemical Pathways
It’s known that similar compounds often affect pathways related to the survival and reproduction of pests or disease-causing organisms. By inhibiting these pathways, the compounds can effectively control the pests or diseases.
Pharmacokinetics
It’s known that similar compounds often have good bioavailability, meaning they can be effectively absorbed and distributed within the organism. They are also typically metabolized and excreted in a manner that allows them to maintain their efficacy while minimizing harm to non-target organisms.
Result of Action
It’s known that similar compounds often lead to the death of pests or disease-causing organisms, or they can prevent these organisms from causing further harm. This can result in improved crop yields in the case of agrochemicals, or improved health outcomes in the case of pharmaceuticals.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how well the compound works and how long it remains effective. .
Biological Activity
N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide, often referred to as a complex organic compound with significant biological potential, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanism of action, and relevant case studies.
- Molecular Formula : C22H16ClF7N4O
- Molar Mass : 520.83 g/mol
- CAS Number : 478262-28-1
The compound features a pyridine ring substituted with chloro and trifluoromethyl groups, contributing to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from simpler pyridine derivatives. The process typically includes:
- Formation of the Pyridine Ring : Utilizing starting materials like 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
- Substitution Reactions : Introducing the necessary functional groups through controlled reactions with ethanamine.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. For instance, a study highlighted its efficacy against various fungal strains, demonstrating a significant inhibition rate compared to standard antifungal agents.
| Compound | Activity Against Fungi | EC50 (μg/mL) |
|---|---|---|
| N-{...} | Botrytis cinerea | 14.44 |
| Control | Pyraclostrobin | 81.4 |
This table summarizes comparative efficacy against Botrytis cinerea, indicating that the compound possesses superior antifungal properties.
Toxicity Studies
Toxicity assessments conducted on zebrafish embryos revealed that the compound has a low toxicity profile, with an acute toxicity value of 20.58 mg/L. This classification as low-toxicity suggests potential for therapeutic applications with manageable safety profiles in vivo.
The biological activity of N-{...} is primarily attributed to its ability to interact with specific molecular targets within microbial cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular metabolism or disrupt cell wall synthesis, leading to the observed antimicrobial effects. Further research is needed to elucidate the precise molecular pathways involved.
Case Studies and Research Findings
-
Study on Antifungal Efficacy :
- A comprehensive study evaluated several derivatives of this compound against fungal pathogens.
- Results indicated that modifications in the chemical structure significantly influenced antifungal activity, highlighting structure-activity relationships (SAR).
-
Zebrafish Embryo Toxicity Assessment :
- A toxicity study on zebrafish embryos showed low toxicity levels, suggesting that this compound could be a candidate for further development in therapeutic contexts without significant adverse effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, carboxamide/sulfonamide functionalities, or heterocyclic linkers.
Key Structural and Functional Comparisons
Analysis of Substituent Effects
- Trifluoromethyl and Chloro Groups : These electron-withdrawing groups enhance metabolic stability and binding to hydrophobic pockets in target proteins, as seen in ML267, a phosphopantetheinyl transferase inhibitor .
- Carboxamide vs. Sulfonamide : Carboxamides (target compound) typically exhibit better solubility than sulfonamides (e.g., ) but may have reduced membrane permeability .
- Heterocyclic Linkers: Ethylamino linkers (target compound) may confer conformational flexibility, whereas isoxazolyl or oxyimino linkers () could restrict rotation, affecting target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
